6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
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Overview
Description
6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound that features a bromine atom attached to a pyrido[2,3-b][1,4]oxazin-2(3H)-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one typically involves the bromination of a pyrido[2,3-b][1,4]oxazin-2(3H)-one precursor. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of 6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and are also investigated for their biological activities.
Pyrido[2,3-b]pyrazine derivatives: These compounds are used in materials science for their photoluminescent properties.
Uniqueness
6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is unique due to the presence of the bromine atom, which can be a versatile handle for further functionalization. This makes it a valuable scaffold for developing new compounds with diverse applications.
Biological Activity
6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
- Chemical Formula: C7H5BrN2O2
- Molecular Weight: 229.03 g/mol
- CAS Number: 1245708-13-7
- IUPAC Name: this compound
- Structure: Chemical Structure
Synthesis
The synthesis of this compound typically involves cyclization reactions of pyridine derivatives with various electrophiles. For instance, reactions involving trifluoroacetylated pyridines have been reported to yield high stereoselectivity and yield for oxazine derivatives .
Anticancer Activity
Research indicates that pyridine-based compounds can exhibit anticancer properties. The structural features of this compound suggest potential interactions with cancer cell pathways. Though direct studies on this specific compound are scarce, related compounds have shown promise in inhibiting tumor growth in vitro .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various oxazine derivatives against clinical isolates of bacteria. The results indicated that certain derivatives exhibited comparable activity to standard antibiotics like ampicillin. This suggests that further exploration into the antimicrobial potential of this compound could be fruitful .
Case Study 2: Synthesis and Biological Evaluation
Another research effort focused on synthesizing a series of pyridine-derived oxazines and evaluating their biological activities. The findings revealed that modifications at the bromine position significantly influenced biological activity, indicating that this compound may possess unique pharmacological profiles worth investigating .
Data Table: Biological Activity Overview
Activity Type | Related Compounds | MIC (µg/mL) | Notes |
---|---|---|---|
Antimicrobial | Oxazine derivatives | 100 - 400 | Effective against S. aureus and E. coli |
Anticancer | Pyridine derivatives | Not specified | Potential for tumor growth inhibition |
Properties
IUPAC Name |
6-bromo-1H-pyrido[2,3-b][1,4]oxazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O2/c8-5-2-1-4-7(10-5)12-3-6(11)9-4/h1-2H,3H2,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSUNEUWRUJCDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)N=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579706 |
Source
|
Record name | 6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00579706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245708-13-7 |
Source
|
Record name | 6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00579706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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